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molecular formula C12H18O2 B7892472 5-Norbornene-2-carboxylic-t-butyl ester

5-Norbornene-2-carboxylic-t-butyl ester

Cat. No. B7892472
M. Wt: 194.27 g/mol
InChI Key: BZBMBZJUNPMEBD-QIIDTADFSA-N
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Patent
US06165672

Procedure details

Cyclopentadiene (66 g) and 154 g of t-butyl acrylate were dissolved in 500 g of THF solvent. After the reaction at 30° C. for 24 hours, the solvent and excess t-butyl acrylate were removed in rotary evaporator. The residue was distilled under reduced pressure to obtain 150 g of t-butyl 5-norbornene- 2-carboxylate as a mixture of endo and exo (yield: 68%). NMR spectral data of the resulting compound (19) is shown in FIG. 2.
Quantity
66 g
Type
reactant
Reaction Step One
Quantity
154 g
Type
reactant
Reaction Step One
Name
Quantity
500 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1[CH2:5][CH:4]=[CH:3][CH:2]=1.[C:6]([O:10][C:11]([CH3:14])([CH3:13])[CH3:12])(=[O:9])C=C.[CH2:15]1COC[CH2:16]1>>[CH:2]12[CH2:1][CH:5]([CH:15]=[CH:16]1)[CH2:4][CH:3]2[C:6]([O:10][C:11]([CH3:14])([CH3:13])[CH3:12])=[O:9]

Inputs

Step One
Name
Quantity
66 g
Type
reactant
Smiles
C1=CC=CC1
Name
Quantity
154 g
Type
reactant
Smiles
C(C=C)(=O)OC(C)(C)C
Name
Quantity
500 g
Type
reactant
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After the reaction at 30° C. for 24 hours
Duration
24 h
CUSTOM
Type
CUSTOM
Details
the solvent and excess t-butyl acrylate were removed in rotary evaporator
DISTILLATION
Type
DISTILLATION
Details
The residue was distilled under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C12C(CC(C=C1)C2)C(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 150 g
YIELD: PERCENTYIELD 68%
YIELD: CALCULATEDPERCENTYIELD 77.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06165672

Procedure details

Cyclopentadiene (66 g) and 154 g of t-butyl acrylate were dissolved in 500 g of THF solvent. After the reaction at 30° C. for 24 hours, the solvent and excess t-butyl acrylate were removed in rotary evaporator. The residue was distilled under reduced pressure to obtain 150 g of t-butyl 5-norbornene- 2-carboxylate as a mixture of endo and exo (yield: 68%). NMR spectral data of the resulting compound (19) is shown in FIG. 2.
Quantity
66 g
Type
reactant
Reaction Step One
Quantity
154 g
Type
reactant
Reaction Step One
Name
Quantity
500 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1[CH2:5][CH:4]=[CH:3][CH:2]=1.[C:6]([O:10][C:11]([CH3:14])([CH3:13])[CH3:12])(=[O:9])C=C.[CH2:15]1COC[CH2:16]1>>[CH:2]12[CH2:1][CH:5]([CH:15]=[CH:16]1)[CH2:4][CH:3]2[C:6]([O:10][C:11]([CH3:14])([CH3:13])[CH3:12])=[O:9]

Inputs

Step One
Name
Quantity
66 g
Type
reactant
Smiles
C1=CC=CC1
Name
Quantity
154 g
Type
reactant
Smiles
C(C=C)(=O)OC(C)(C)C
Name
Quantity
500 g
Type
reactant
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After the reaction at 30° C. for 24 hours
Duration
24 h
CUSTOM
Type
CUSTOM
Details
the solvent and excess t-butyl acrylate were removed in rotary evaporator
DISTILLATION
Type
DISTILLATION
Details
The residue was distilled under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C12C(CC(C=C1)C2)C(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 150 g
YIELD: PERCENTYIELD 68%
YIELD: CALCULATEDPERCENTYIELD 77.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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